molecular formula C25H24N2O3 B11332067 N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(4-methoxyphenoxy)acetamide

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11332067
M. Wt: 400.5 g/mol
InChI Key: OFMDGDNFSFVBTC-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(4-methoxyphenoxy)acetamide is a synthetic compound that belongs to the class of amides This compound is characterized by the presence of an indole ring, a phenyl group, and a methoxyphenoxy group, making it a complex and intriguing molecule for scientific research

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(4-methoxyphenoxy)acetamide typically involves the coupling of tryptamine derivatives with carboxylic acids using dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction conditions often include:

    Reactants: Tryptamine derivatives and carboxylic acids.

    Reagents: N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent.

    Solvents: Common solvents include dichloromethane or dimethylformamide.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon.

    Nucleophiles: Various nucleophiles for substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The phenyl and methoxyphenoxy groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(4-methoxyphenoxy)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C25H24N2O3/c1-29-19-11-13-20(14-12-19)30-17-25(28)27-15-22(18-7-3-2-4-8-18)23-16-26-24-10-6-5-9-21(23)24/h2-14,16,22,26H,15,17H2,1H3,(H,27,28)

InChI Key

OFMDGDNFSFVBTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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